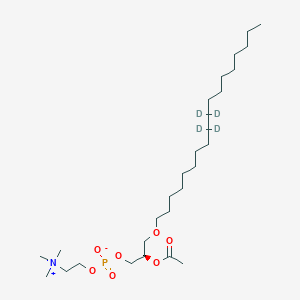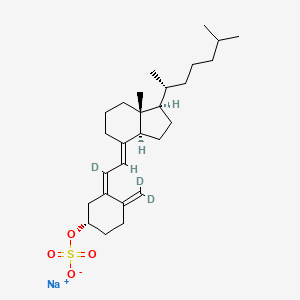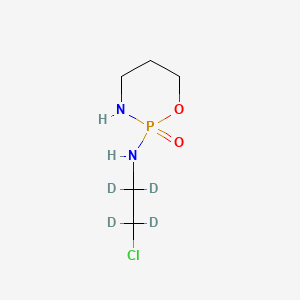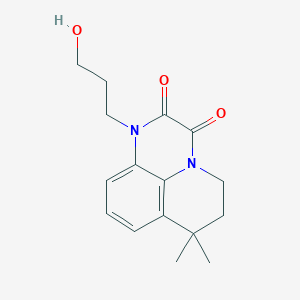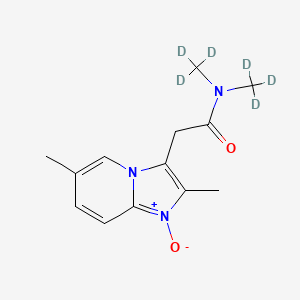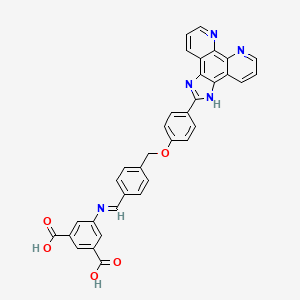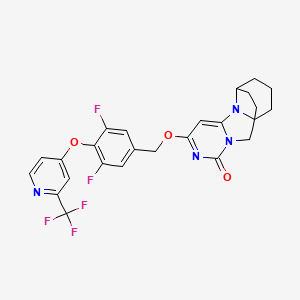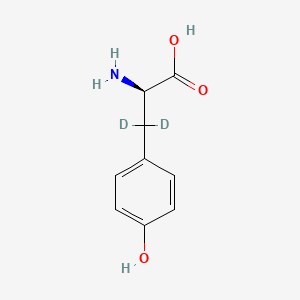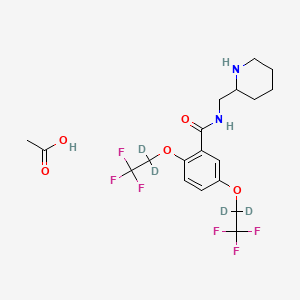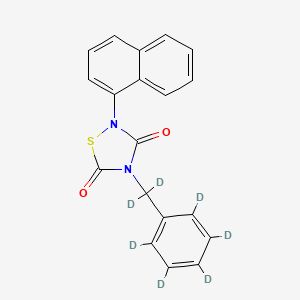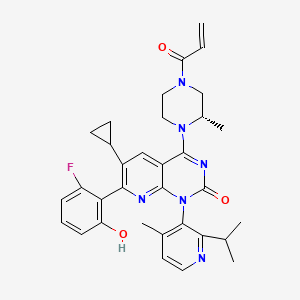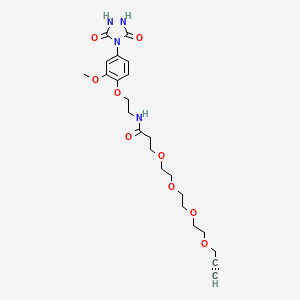
PTAD-PEG4-alkyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PTAD-PEG4-alkyne is a cleavable 4-unit polyethylene glycol (PEG) antibody-drug conjugate (ADC) linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
準備方法
Synthetic Routes and Reaction Conditions
PTAD-PEG4-alkyne is synthesized through a series of chemical reactions involving the incorporation of a terminal alkyne group and a PTAD group linked through a linear PEG chain. The synthesis typically involves the use of copper catalysts to facilitate the azide-alkyne cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for use in scientific research and pharmaceutical applications .
化学反応の分析
Types of Reactions
PTAD-PEG4-alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include copper catalysts, azide-containing molecules, and appropriate solvents. The reaction conditions typically involve mild temperatures and neutral pH to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from the reactions involving this compound are bioconjugates, such as antibody-drug conjugates, where the alkyne group of this compound reacts with the azide group of another molecule to form a stable triazole linkage .
科学的研究の応用
PTAD-PEG4-alkyne has a wide range of scientific research applications, including:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids, for various biological studies
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy, allowing for the selective delivery of cytotoxic drugs to cancer cells
Industry: Applied in the production of advanced materials and nanotechnology, where precise bioconjugation is required
作用機序
The mechanism of action of PTAD-PEG4-alkyne involves its role as a linker in antibody-drug conjugates. The alkyne group of this compound undergoes copper-catalyzed azide-alkyne cycloaddition with azide-containing molecules, forming a stable triazole linkage. This linkage allows for the stable attachment of cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells .
類似化合物との比較
Similar Compounds
PTAD-PEG4-azide: Similar to PTAD-PEG4-alkyne but contains an azide group instead of an alkyne group.
PTAD-PEG4-biotin: Contains a biotin group for biotin-streptavidin-based bioconjugation.
PTAD-PEG4-NHS ester: Contains an N-hydroxysuccinimide ester group for amine-reactive bioconjugation.
Uniqueness
This compound is unique due to its alkyne group, which allows for highly efficient and selective copper-catalyzed azide-alkyne cycloaddition. This makes it particularly useful for applications requiring precise and stable bioconjugation, such as the synthesis of antibody-drug conjugates .
特性
分子式 |
C23H32N4O9 |
|---|---|
分子量 |
508.5 g/mol |
IUPAC名 |
N-[2-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)-2-methoxyphenoxy]ethyl]-3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C23H32N4O9/c1-3-8-32-11-13-34-15-16-35-14-12-33-9-6-21(28)24-7-10-36-19-5-4-18(17-20(19)31-2)27-22(29)25-26-23(27)30/h1,4-5,17H,6-16H2,2H3,(H,24,28)(H,25,29)(H,26,30) |
InChIキー |
WWMWQNARGRUYDG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)N2C(=O)NNC2=O)OCCNC(=O)CCOCCOCCOCCOCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12420166.png)
![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12420170.png)
